1-(3-Methylphenyl)prop-2-en-1-amine

Description

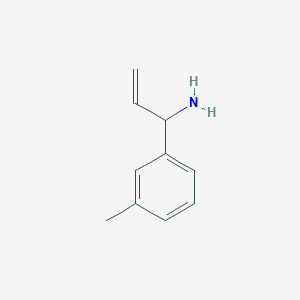

1-(3-Methylphenyl)prop-2-en-1-amine is an allylamine derivative featuring a 3-methylphenyl substituent attached to a prop-2-en-1-amine backbone. The compound’s unsaturated carbon-carbon bond (allyl group) and primary amine functionality make it a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or supramolecular architectures . Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol.

Properties

IUPAC Name |

1-(3-methylphenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWNWRSRGOMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290483 | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688362-57-4 | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688362-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethenyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 3-methyl-β-nitrostyrene under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: 1-(3-methylphenyl)propane-2-amine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(3-Methylphenyl)prop-2-en-1-amine exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value below 25 μM, indicating potent anti-proliferative effects.

- HepG-2 (liver cancer) : Similar inhibitory effects were observed, further supporting its potential as an anticancer agent.

Case Study: Comparative Analysis

A comparative study highlighted the enhanced biological activity of this compound against structurally similar compounds:

| Compound Name | Activity Profile |

|---|---|

| N-Methyl-N-(prop-2-en-1-yl)-2,3-dihydro-1H-indanamine | Moderate antibacterial activity |

| N-(3-Chlorobenzyl)prop-2-en-1-amines | Similar antibacterial profile but less potent |

| 4-(Chlorophenyl)-3-butenylamine | Comparable activity with a different aliphatic chain |

The unique arrangement of functional groups in this compound contributes significantly to its biological profile.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy. Studies have reported good activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

Pharmacophore Modeling and Structure Activity Relationship (SAR)

Pharmacophore modeling studies have been conducted to understand the structure–activity relationships of 1-(3-Methylphenyl)prop-2-en-1-amines and their derivatives. These studies help identify key features necessary for biological activity, guiding the design of more potent analogs .

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with 1-(3-Methylphenyl)prop-2-en-1-amine, differing in substituents, saturation, or functional groups:

Key Research Findings

Reactivity and Synthesis :

- The allylamine group in this compound enables conjugation-driven reactions, such as Michael additions or cyclization, which are less feasible in saturated analogues like 1-(3-Methylphenyl)propan-2-amine .

- Synthesis often involves coupling reactions with protected amines or halogenated precursors, as seen in procedures for (E)-3-phenylprop-2-en-1-amine derivatives .

Biological Activity: 3-MMC (a cathinone derivative) exhibits stimulant effects via dopamine/norepinephrine reuptake inhibition, attributed to its ketone and methylamino groups. In contrast, this compound lacks these motifs, suggesting divergent pharmacological profiles . Benzimidazole derivatives (e.g., 1-(3-Methylphenyl)-1H-benzimidazol-5-amine) show promise as antiparasitic agents, highlighting the impact of heterocyclic cores on bioactivity .

Physicochemical Properties: Fluorinated derivatives (e.g., 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine) exhibit increased electronegativity and metabolic stability compared to non-fluorinated analogues . Methoxy-substituted allylamines (e.g., (E)-3-(2,3-Dimethoxyphenyl)prop-2-en-1-amine) demonstrate enhanced solubility and H-bonding capacity due to electron-donating groups .

Crystallography and Hydrogen Bonding: Primary amines like this compound participate in extensive H-bond networks, influencing crystal packing and stability. This contrasts with secondary amines (e.g., 1-(3-Methylphenyl)propan-2-amine), which have reduced H-bond donor capacity .

Biological Activity

1-(3-Methylphenyl)prop-2-en-1-amine, also known as 3-(3-methylphenyl)prop-2-en-1-amine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a propene backbone with a methyl-substituted phenyl group. Its structure allows for various interactions with biological targets, influencing its pharmacological effects.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, the compound may help increase levels of neuroprotective neurotransmitters like dopamine .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions. Its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in various assays. The compound effectively scavenges free radicals, which could contribute to its neuroprotective and anti-inflammatory effects .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The inhibition of MAO-B is crucial for its neuroprotective effect, while its antioxidant activity may involve the modulation of reactive oxygen species (ROS) levels.

- Cytokine Modulation : The compound appears to influence the expression of inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Inhibits MAO-B, potentially increasing dopamine levels | , |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |

| Antioxidant | Scavenges free radicals | , |

Case Study: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress and inflammation in the brain. These findings support its potential role as a therapeutic agent in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.